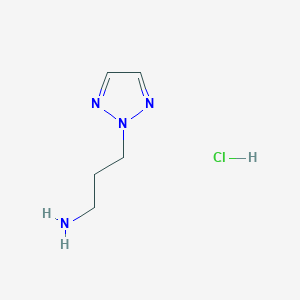
Chlorhydrate de 3-(2H-1,2,3-triazol-2-yl)propan-1-amine
Vue d'ensemble
Description
“3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride” is a compound that belongs to the class of 1,2,3-triazoles . These compounds are known for their utility in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy . They are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .
Synthesis Analysis
The synthesis of 1,2,3-triazoles is often achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is considered the most powerful click reaction . This method allows the incorporation of different functional groups and modulation of biological properties in one molecule through the use of a mild and efficient synthetic method .
Molecular Structure Analysis
The molecular structure of “3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride” is characterized by the presence of a 1,2,3-triazole ring . This ring is generated by the CuAAC reaction and has a high similarity with the imidazole/1,2,4-triazole fragment present in azole antifungal compounds .
Chemical Reactions Analysis
The chemical reactions involving “3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride” are typically characterized by the CuAAC click reaction . This reaction involves the interaction of 1,3-diazido-2-propanol and various alkynes .
Applications De Recherche Scientifique
Découverte de médicaments
Les 1,2,3-triazoles, la structure de base du composé, ont trouvé de larges applications dans la découverte de médicaments . Ils font partie des blocs de construction essentiels comme les acides aminés et les nucléotides . De nombreux composés médicinaux importants contenant un noyau 1,2,3-triazole sont disponibles sur le marché .
Synthèse organique
Les 1,2,3-triazoles sont largement utilisés en synthèse organique . Ils présentent une grande stabilité chimique et sont généralement inertes à l'hydrolyse acide ou basique ainsi qu'aux conditions oxydantes et réductrices, même à haute température .
Chimie des polymères
Dans le domaine de la chimie des polymères, les 1,2,3-triazoles jouent un rôle important . Ils contribuent au développement de nouveaux matériaux aux propriétés et performances améliorées.
Chimie supramoléculaire
Les 1,2,3-triazoles sont également utilisés en chimie supramoléculaire . Ils peuvent former des complexes avec d'autres molécules, conduisant à la création de structures plus grandes aux propriétés uniques.
Bioconjugaison et biologie chimique
Les 1,2,3-triazoles ont des applications en bioconjugaison et en biologie chimique . Ils peuvent être utilisés pour modifier les molécules biologiques, en améliorant leur fonctionnalité et en permettant de nouvelles études biologiques.
Imagerie fluorescente et science des matériaux
Enfin, les 1,2,3-triazoles sont utilisés en imagerie fluorescente et en science des matériaux . Ils peuvent être incorporés dans des matériaux pour leur conférer des propriétés fluorescentes, ce qui peut être utile dans diverses applications d'imagerie.
Mécanisme D'action
Target of Action
Compounds containing the 1,2,3-triazole ring, such as this one, are known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various targets .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
It’s worth noting that compounds with a 1,2,3-triazole ring can affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Compounds with a 1,2,3-triazole ring are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability.
Result of Action
Compounds with a 1,2,3-triazole ring are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It’s known that the reaction occurs under heating conditions , suggesting that temperature could be a significant environmental factor.
Orientations Futures
The future directions for “3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride” and similar compounds are likely to involve further exploration of their potential applications in medicine and other fields . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Analyse Biochimique
Biochemical Properties
3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including kinases and demethylases. The triazole ring in 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride can form stable complexes with these enzymes, potentially inhibiting or modulating their activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
The effects of 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving kinases. By modulating kinase activity, 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride can alter gene expression and cellular metabolism. Studies have demonstrated that this compound can affect the proliferation and differentiation of various cell types, including cancer cells and stem cells .
Molecular Mechanism
At the molecular level, 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride exerts its effects through several mechanisms. One key mechanism involves the binding of the triazole ring to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride can change over time. This compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride in animal models are dose-dependent. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The triazole ring in 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride can also participate in redox reactions, contributing to its metabolic activity .
Transport and Distribution
Within cells and tissues, 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
Propriétés
IUPAC Name |
3-(triazol-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c6-2-1-5-9-7-3-4-8-9;/h3-4H,1-2,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLDLOJOIKIPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4332-69-8 | |
| Record name | 3-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1449213.png)





